Comparative In Vivo Efficacy: PSEM 308 vs. Saline in a Neuropathic Pain Model
In a tibial nerve transection model of neuropathic pain in mice, intraperitoneal administration of PSEM 308 (10 mg/kg) significantly alleviated ipsilateral hypersensitivity and improved incapacitance compared to a saline control. This effect was observed only in the group expressing the excitatory PSAM actuator, demonstrating the specific, PSAM-dependent action of PSEM 308 in vivo [1].
| Evidence Dimension | Alleviation of neuropathic pain behavior (mechanical hypersensitivity and incapacitance) |
|---|---|
| Target Compound Data | PSEM308 (10 mg/kg, i.p.) significantly reduced hypersensitivity and improved incapacitance (two-way repeated measures ANOVA, p<0.05 to p<0.0001 compared to saline) |
| Comparator Or Baseline | Saline (Vehicle Control) |
| Quantified Difference | Statistically significant reduction in pain behavior compared to saline control (p<0.05 to p<0.0001) |
| Conditions | Mouse model of tibial nerve transection, 4 weeks post-injury. Behavioral testing (two-way repeated measures ANOVA with Bonferroni's multiple comparison). |
Why This Matters
This demonstrates that PSEM 308, when combined with its cognate PSAM, produces a robust and specific in vivo behavioral effect, validating its utility for targeted neuronal modulation in disease models.
- [1] Hirschberg, S., Li, Y., Randall, A., Kremer, E. J., & Pickering, A. E. (2017). Chemogenetic activation of LC:SC is analgesic via a spinal a2-mechanism (behaviour). Figure 5. Retrieved April 16, 2026, from https://pmc.ncbi.nlm.nih.gov View Source
